1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide
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Overview
Description
FAK inhibitor 5 is a small molecule that targets focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in various cellular processes such as cell migration, proliferation, and survival. FAK is overexpressed in several types of cancer, making it a promising target for anticancer therapies .
Preparation Methods
The synthesis of FAK inhibitor 5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes often require specific reaction conditions such as controlled temperature, pH, and the use of catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
FAK inhibitor 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
FAK inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of FAK in various chemical processes.
Biology: Employed in cell biology to investigate the effects of FAK inhibition on cell migration, proliferation, and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress FAK.
Industry: Utilized in the development of new anticancer drugs and in the study of drug resistance mechanisms .
Mechanism of Action
FAK inhibitor 5 exerts its effects by binding to the ATP-binding site of FAK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to reduced cell migration, proliferation, and survival. The molecular targets and pathways involved include the RAS/RAF/MEK/ERK signaling pathway and the AKT-mTOR signaling pathway .
Comparison with Similar Compounds
FAK inhibitor 5 is compared with other similar compounds such as TAE226, PF-573228, and PF-43196. These compounds also target the ATP-binding site of FAK but may differ in their potency, selectivity, and pharmacokinetic properties. FAK inhibitor 5 is unique in its specific binding affinity and its ability to inhibit FAK autophosphorylation at Tyr397 .
Properties
Molecular Formula |
C20H21N3O2S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-ethyl-8-(4-ethylphenyl)-5-methylpyrazolo[4,3-c][2,1]benzothiazine 4,4-dioxide |
InChI |
InChI=1S/C20H21N3O2S/c1-4-14-6-8-15(9-7-14)16-10-11-18-17(12-16)20-19(13-21-23(20)5-2)26(24,25)22(18)3/h6-13H,4-5H2,1-3H3 |
InChI Key |
LWMFYSSKMYKGNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC3=C(C=C2)N(S(=O)(=O)C4=C3N(N=C4)CC)C |
Origin of Product |
United States |
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